ethyl (E)-2-phenylbut-2-enoate

Vue d'ensemble

Description

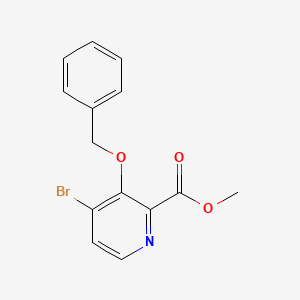

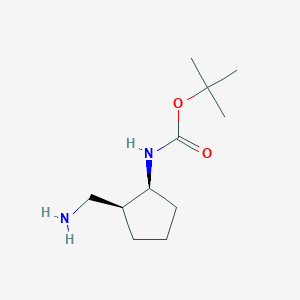

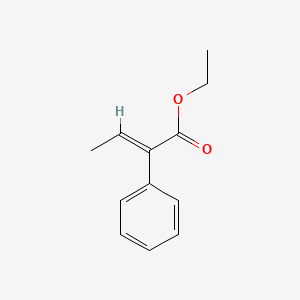

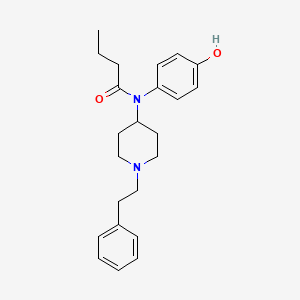

Ethyl (E)-2-phenylbut-2-enoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl (E)-2-phenylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (E)-2-phenylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Genotoxicity Research

Ethyl compounds, such as 1-Ethyl-1-nitrosourea (ENU), have been pivotal in genotoxicity research. ENU, a monofunctional ethylating agent, is noted for its mutagenic potential across a range of mutagenicity test systems, spanning from viruses to mammalian germ cells. It is recognized for inducing tumors in various mammalian organs. The compound has been instrumental in research, aiding in the understanding of the dual action of ethylation and carbamoylation. It's noteworthy for causing significant levels of alkylation at oxygens in DNA bases and aiding in understanding mutation spectrums in various species (Shibuya & Morimoto, 1993).

Oxygenates in Fuel

Ethyl tertiary-butyl ether (ETBE), an oxygenate used in gasoline, exemplifies the diverse applications of ethyl compounds in reducing vehicle emissions and maintaining high octane numbers while avoiding organo-lead compounds. The review of ETBE's toxicological profile indicates its modest but increasing use, its metabolic pathways, and its relatively low toxicity compared to other compounds, underscoring the compound's significance in industrial applications and environmental exposure considerations (Mcgregor, 2007).

Medical Sterilization

Ethylene oxide (EO) represents another domain of ethyl compound applications, particularly in medical device sterilization. Its emergence as a sterilizing agent has expanded its application range, prompting studies on EO sterilization's mechanism, toxicity, cycle design, and validation. The exploration of mathematical models to integrate lethality in EO sterilization processes highlights the ongoing innovation in this field (Mendes, Brandão, & Silva, 2007).

Alcohol Consumption Biomarkers

Ethyl compounds also play a role in understanding alcohol consumption patterns. Ethyl glucuronide (EtG) has been recognized as a stable marker in hair for detecting and quantifying alcohol consumption over extended periods. Studies on EtG emphasize its stability and the influence of various factors like hair length, cosmetic treatments, and pathophysiological conditions on its levels, highlighting the compound's utility in clinical and forensic contexts (Crunelle et al., 2014).

Environmental and Biodegradation Studies

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been thoroughly reviewed, emphasizing the role of microorganisms in the aerobic biodegradation of ETBE and the potential for bioaugmentation and biostimulation in treating ETBE contamination. This study sheds light on the environmental implications and treatment strategies for ethyl compound pollution (Thornton et al., 2020).

Propriétés

IUPAC Name |

ethyl (E)-2-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h3,5-9H,4H2,1-2H3/b11-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAGRTPFQGVYDI-QDEBKDIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15-[5-(Dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8256799.png)